5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidine: is an organic compound with the molecular formula C6H4BrF3N2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and trifluoroethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with pyrimidine as the starting material.
Trifluoroethylation: The trifluoroethyl group can be introduced using trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidine can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: 5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidine depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-(trifluoromethyl)pyrimidine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
Uniqueness:
- Trifluoroethyl Group: The presence of the trifluoroethyl group in 5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidine distinguishes it from other similar compounds, potentially offering unique reactivity and properties.
- Applications: Its specific applications in drug development and material science highlight its versatility and importance in various fields.
Eigenschaften
CAS-Nummer |
1393553-54-2 |
---|---|
Molekularformel |
C6H4BrF3N2 |
Molekulargewicht |
241.01 g/mol |
IUPAC-Name |
5-bromo-2-(2,2,2-trifluoroethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-2-11-5(12-3-4)1-6(8,9)10/h2-3H,1H2 |
InChI-Schlüssel |
HPAYQSBHZZGTNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)CC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.